molecular formula C18H13Cl2N3O3S B2849173 2,4-dichloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681265-73-6

2,4-dichloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2849173
CAS No.: 681265-73-6
M. Wt: 422.28
InChI Key: QNPOVKXEUMELMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic benzamide derivative characterized by a fused thienopyrazole core modified with a sulfone group (5,5-dioxido) and a 2,4-dichlorobenzamide substituent. Its synthesis typically involves cyclocondensation reactions followed by sulfonation and benzamide coupling.

Properties

IUPAC Name

2,4-dichloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O3S/c19-11-6-7-13(15(20)8-11)18(24)21-17-14-9-27(25,26)10-16(14)22-23(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPOVKXEUMELMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure :

  • Target Compound: Thieno[3,4-c]pyrazole with sulfone (5,5-dioxido) and 2,4-dichlorobenzamide.
  • Analog (): Cyclohexylamine backbone with 3,4-dichlorobenzamide and dimethylamino/isopropyl substituents.

Substituent Effects :

  • The sulfone group in the target compound enhances polarity and hydrogen-bonding capacity compared to the alkylamino groups in the analog, which may reduce solubility in nonpolar environments .

Hydrogen Bonding and Crystallography

  • Target Compound: The sulfone group and amide functionality enable robust hydrogen-bonding networks, as inferred from graph set analysis (). Such interactions likely stabilize its crystal lattice, contributing to higher melting points compared to non-sulfonated analogs.
  • Analog (): The dimethylamino and isopropyl groups may prioritize van der Waals interactions over hydrogen bonding, resulting in less dense crystal packing and lower thermal stability.

Methodological Insights :

  • Crystal structures of both compounds could be resolved using SHELX software (), with SHELXL refining hydrogen-bond parameters and SHELXD aiding in phase determination. The target compound’s sulfone group may produce distinct electron density maps, facilitating easier structure solution .

Physicochemical Properties (Inferred)

Property Target Compound Analog ()
Polarity High (sulfone, amide) Moderate (alkylamino, chloro)
Solubility Likely polar solvents (DMSO, water) Prefers organic solvents (e.g., chloroform)
Thermal Stability High (hydrogen-bonded network) Moderate (weaker intermolecular forces)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2,4-dichloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step pathways, starting with condensation of substituted thieno[3,4-c]pyrazole precursors with benzamide derivatives. Key steps include:
  • Cyclization : Use of strong bases (e.g., NaH) in polar aprotic solvents (DMF or THF) to form the thienopyrazole core .
  • Amidation : Coupling of the 2,4-dichlorobenzoyl chloride to the pyrazole amine under anhydrous conditions .
  • Oxidation : Sulfone formation (5,5-dioxido group) using oxidizing agents like m-CPBA or H₂O₂ in acetic acid .
    Optimization : Monitor reaction temperature (60–80°C) and time (6–12 hours) via TLC/HPLC. Yields improve with microwave-assisted synthesis (reducing time by 30–50%) .

Table 1 : Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationNaH, DMF, 80°C, 8h65–70>90%
Microwave CyclizationNaH, DMF, 100°C, 4h (microwave)75–80>95%
Sulfone Oxidationm-CPBA, CH₃COOH, RT, 24h85–90>98%

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and sulfone groups (δ 3.5–4.0 ppm for adjacent CH₂) .
  • DEPT-135 to distinguish CH₃/CH₂/CH groups in the thienopyrazole core .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 492.01 (calculated for C₁₉H₁₃Cl₂N₃O₃S) .
  • X-ray Crystallography : Resolve 3D conformation, particularly sulfone geometry and amide planarity .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Prioritize target-based assays:
  • Enzyme Inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .
  • Cellular Viability : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ < 10 µM suggests potency) .
  • Solubility/Permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target Selection : Prioritize proteins with sulfone-binding pockets (e.g., COX-2, TNF-α) .
  • Docking Parameters : Grid box centered on active site (20 ų), Lamarckian GA for conformational sampling .
  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors. Cross-validate using SPR (Surface Plasmon Resonance) for binding kinetics .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Common discrepancies arise from assay conditions or impurity profiles. Address via:
  • Dose-Response Repetition : Test multiple concentrations (0.1–100 µM) in triplicate .
  • Impurity Profiling : Use LC-MS to identify by-products (e.g., dechlorinated analogs) that may antagonize activity .
  • Orthogonal Assays : Validate cytotoxicity results with apoptosis markers (Annexin V/PI staining) .

Q. How does the sulfone group influence the compound’s reactivity and stability?

  • Methodological Answer : The 5,5-dioxido group enhances:
  • Electrophilicity : Stabilizes transition states in nucleophilic substitutions (e.g., SNAr reactions at the 4-Cl position) .
  • Metabolic Stability : Reduces CYP450-mediated oxidation (tested in liver microsomes; t₁/₂ > 120 min) .
    Kinetic Studies : Use UV-Vis spectroscopy to track degradation under physiological pH (k = 0.002 min⁻¹ at pH 7.4) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the sulfonation step?

- Methodological Answer :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.